IUPAC name of Phenyl(4-vinylphenyl)methanol
IUPAC name of Phenyl(4-vinylphenyl)methanol
An In-Depth Technical Guide to (4-Ethenylphenyl)(phenyl)methanol: Nomenclature, Synthesis, and Bifunctional Utility
Executive Summary
In the landscape of advanced polymer science and solid-phase organic synthesis, bifunctional monomers serve as critical architectural building blocks. Among these, the compound commonly referred to as Phenyl(4-vinylphenyl)methanol stands out due to its dual reactivity. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the rigorous IUPAC nomenclature of this molecule, detail a self-validating synthetic protocol for its preparation, and map its applications in drug development and materials science.
Structural Elucidation and IUPAC Nomenclature
While "Phenyl(4-vinylphenyl)methanol" and "4-vinylbenzhydrol" are frequently used in commercial catalogs, these are semi-systematic names. To ensure unambiguous communication in regulatory and synthetic documentation, we must derive the Preferred IUPAC Name (PIN) 1[1].
By IUPAC convention, the principal functional group dictates the parent structure. Here, the central sp3 hybridized carbon bears a hydroxyl (-OH) group, making the parent chain methanol . Attached to this central carbinol carbon are two distinct aromatic substituents:
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Phenyl group ( −C6H5 )
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4-Ethenylphenyl group (a benzene ring substituted at the para position with an ethenyl, or vinyl, group: −C6H4CH=CH2 ).
Synthesizing these components alphabetically yields the precise IUPAC name: (4-ethenylphenyl)(phenyl)methanol .
Quantitative Physicochemical Profile
To facilitate rapid reference during experimental design, the core physicochemical parameters of (4-ethenylphenyl)(phenyl)methanol are summarized below2[2]:
| Parameter | Specification |
| Preferred IUPAC Name | (4-ethenylphenyl)(phenyl)methanol |
| Common Synonyms | Phenyl(4-vinylphenyl)methanol, 4-Vinylbenzhydrol |
| CAS Registry Number | 313945-23-2 |
| Molecular Formula | C15H14O |
| Molecular Weight | 210.28 g/mol |
| Predicted Boiling Point | 361.2 ± 11.0 °C |
| Predicted Density | 1.089 ± 0.06 g/cm³ |
| Physical State | White solid to viscous liquid |
Chemical Synthesis: The Grignard Pathway
The most robust and scalable method for synthesizing (4-ethenylphenyl)(phenyl)methanol is via a Grignard reaction utilizing 4-bromostyrene and benzaldehyde3[3]. This pathway leverages the nucleophilicity of an organomagnesium intermediate.
Mechanistic pathway for the Grignard synthesis of (4-ethenylphenyl)(phenyl)methanol.
Step-by-Step Validated Protocol
This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the bench scientist4[4].
Phase 1: Activation and Grignard Formation
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Preparation: Flame-dry a 200 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a continuous nitrogen ( N2 ) atmosphere.
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Metal Loading: Add 34.4 mmol (1.5 eq) of magnesium turnings.
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Causality: An excess of magnesium is critical to ensure the complete consumption of the aryl halide, preventing unreacted 4-bromostyrene from contaminating the final product.
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Activation: Introduce a single crystal of iodine ( I2 ) and 25 mL of anhydrous tetrahydrofuran (THF).
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Causality: Iodine chemically etches the passivating magnesium oxide layer on the turnings. This exposes the highly reactive zero-valent magnesium surface necessary for the oxidative addition of the carbon-bromine bond.
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Initiation: Add a 5% portion of 4-bromostyrene (total 22.8 mmol, 1.0 eq) to initiate the reaction.
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Self-Validation Checkpoint: The fading of the iodine's purple color to a colorless/pale yellow state, accompanied by a localized exotherm and bubbling at the metal surface, confirms successful Grignard initiation.
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Propagation: Once initiated, add the remaining 4-bromostyrene dropwise, maintaining the internal temperature strictly below 35 °C.
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Causality: Thermal control is paramount. Elevated temperatures will trigger the spontaneous, radical-induced autopolymerization of the vinyl group, destroying the monomeric precursor 5[5].
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Self-Validation Checkpoint: The near-complete dissolution of the magnesium turnings and the transition of the solution to a golden-brown hue confirms the formation of 4-vinylphenylmagnesium bromide.
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Phase 2: Nucleophilic Addition 6. Cooling: Cool the active Grignard solution to 0 °C using an ice-water bath. 7. Electrophile Addition: Add benzaldehyde (22.8 mmol, 1.0 eq) dissolved in 10 mL anhydrous THF dropwise.
- Causality: The highly nucleophilic carbanion of the Grignard reagent selectively attacks the electrophilic carbonyl carbon of benzaldehyde. The low temperature prevents side reactions (such as enolization or pinacol coupling) and stabilizes the resulting magnesium alkoxide intermediate.
Phase 3: Quenching and Isolation 8. Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride ( NH4Cl ).
- Causality: NH4Cl provides a mild proton source. Using a strong acid (like HCl) would risk acid-catalyzed dehydration of the newly formed secondary alcohol, which would irreversibly convert the target benzhydrol into a conjugated diene.
- Workup: Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify the crude product via silica gel column chromatography to yield pure (4-ethenylphenyl)(phenyl)methanol.
Bifunctional Utility in Advanced Applications
The architectural brilliance of (4-ethenylphenyl)(phenyl)methanol lies in its bifunctionality. It possesses two orthogonal reactive sites: a polymerizable vinyl group and a derivatizable secondary hydroxyl group.
Bifunctional utility of (4-ethenylphenyl)(phenyl)methanol in materials and drug development.
Applications in Drug Development and Polymer Science
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Solid-Phase Peptide Synthesis (SPPS): The vinyl group allows this monomer to be copolymerized with styrene and divinylbenzene to create custom functionalized polystyrene resins. The exposed benzhydrol (hydroxyl) groups act as highly stable, acid-cleavable linkers for the attachment of carboxylic acids or amines during the solid-phase synthesis of complex peptide APIs.
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Scavenger Resins: When oxidized to its ketone counterpart (4-vinylbenzophenone) and polymerized, it serves as a robust scavenger resin to remove excess nucleophiles (like amines or organometallics) from solution-phase reaction mixtures, streamlining the purification of small-molecule drug candidates.
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Isotope Labeling Studies: The terminal alkene serves as an excellent substrate for precision deuteration and hydrodeuteration techniques, allowing researchers to synthesize stable isotopomers for pharmacokinetic tracking and molecular rotational resonance (MRR) spectroscopy3[3].
References
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J-Global. Phenyl(4-vinylphenyl)methanol | Chemical Substance Information. Retrieved from [Link]
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KeyingChem. Phenyl (4- vinylphenyl) methanol 313945-23-2. Retrieved from [Link]
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Vang, Zoua Pa. Exploring New Techniques For Precision Deuteration of Alkenes and Alkynes. Marquette University e-Publications. Retrieved from[Link]
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González Pluma, Marisol, et al. Synthesis of Styrene Monomers Hydroxyl Functionalized. ResearchGate. Retrieved from [Link]
Sources
- 1. Phenyl(4-vinylphenyl)methanol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. China Phenyl (4- vinylphenyl) methanol 313945-23-2 gweithgynhyrchwyr, cyflenwyr, ffatri - allweddi [cy.keyingchemical.net]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. 4-Bromobenzaldehyde | 1122-91-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
